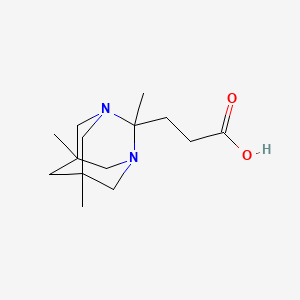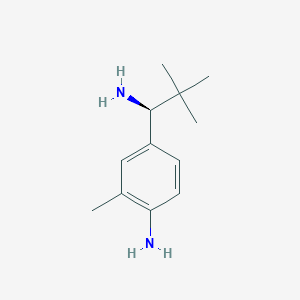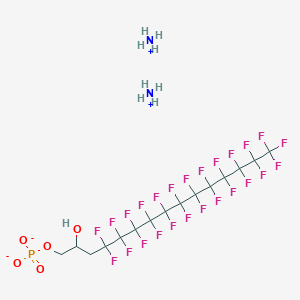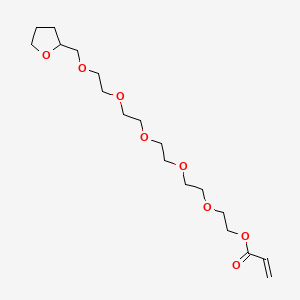
Tetrahydrofurfuryl pentaethylene glycol acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrofurfuryl pentaethylene glycol acrylate is a specialized acrylate compound known for its unique chemical structure and properties. It is characterized by the presence of a tetrahydrofurfuryl group and a pentaethylene glycol chain, which contribute to its versatility in various applications, particularly in polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofurfuryl pentaethylene glycol acrylate typically involves the esterification of tetrahydrofurfuryl alcohol with pentaethylene glycol and acrylic acid. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves the use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrofurfuryl pentaethylene glycol acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms, often initiated by peroxides or azo compounds.
Esterification: It can form esters with other alcohols or acids.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Common Reagents and Conditions
Polymerization: Benzoyl peroxide or azobisisobutyronitrile (AIBN) as initiators, typically at elevated temperatures.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid, with heating.
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Major Products
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Esterification: Various esters depending on the reactants used.
Hydrolysis: Tetrahydrofurfuryl alcohol and pentaethylene glycol.
Applications De Recherche Scientifique
Tetrahydrofurfuryl pentaethylene glycol acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers and copolymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of adhesives, coatings, and sealants with improved performance characteristics.
Mécanisme D'action
The mechanism of action of tetrahydrofurfuryl pentaethylene glycol acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the reactive sites on the acrylate group, which participate in free radical polymerization. The pathways involved include the initiation, propagation, and termination steps typical of radical polymerization processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofurfuryl acrylate: Lacks the pentaethylene glycol chain, resulting in different solubility and mechanical properties.
Pentaethylene glycol diacrylate: Contains two acrylate groups, leading to higher cross-linking density in polymers.
Methoxy polyethylene glycol acrylate: Features a methoxy group instead of the tetrahydrofurfuryl group, affecting its reactivity and compatibility with other materials.
Uniqueness
Tetrahydrofurfuryl pentaethylene glycol acrylate is unique due to its combination of the tetrahydrofurfuryl group and the pentaethylene glycol chain, which impart distinct solubility, flexibility, and reactivity characteristics. This makes it particularly valuable in applications requiring specific mechanical and chemical properties.
Propriétés
Numéro CAS |
67892-99-3 |
|---|---|
Formule moléculaire |
C18H32O8 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(oxolan-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C18H32O8/c1-2-18(19)26-15-14-23-11-10-21-7-6-20-8-9-22-12-13-24-16-17-4-3-5-25-17/h2,17H,1,3-16H2 |
Clé InChI |
CTVTVTUUJWVDSV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOCCOCCOCCOCCOCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
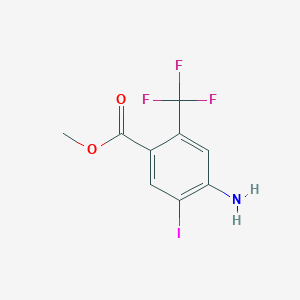


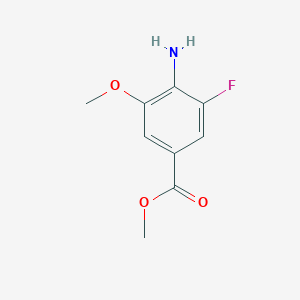
![(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B15201784.png)
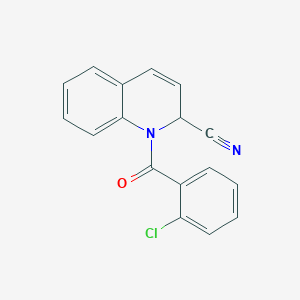
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-](/img/structure/B15201798.png)


![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
